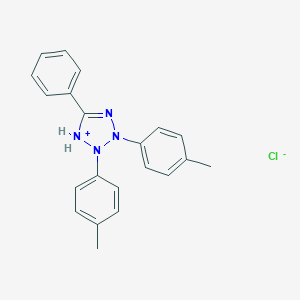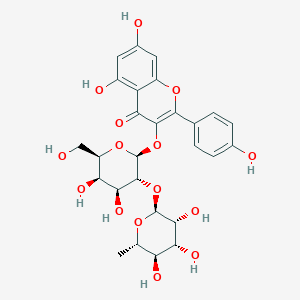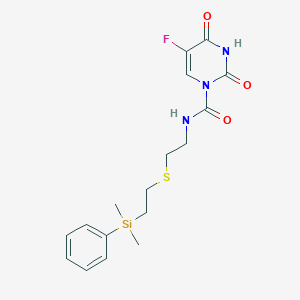
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro-, also known as DMS-114, is a novel compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment.
Mecanismo De Acción
The mechanism of action of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- involves the inhibition of thymidylate synthase, an enzyme that is essential for DNA synthesis. By inhibiting thymidylate synthase, 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- can disrupt the DNA replication process and induce cell death in cancer cells.
Efectos Bioquímicos Y Fisiológicos
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- can inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- is its high potency against a variety of cancer cell lines. However, one of the limitations of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- is its low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro-. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of more effective delivery methods for 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro-, such as nanoparticle-based delivery. In addition, further studies are needed to investigate the potential of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- in combination with other chemotherapy agents for enhanced efficacy. Finally, clinical trials are needed to evaluate the safety and efficacy of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- in humans.
Conclusion:
In conclusion, 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- is a promising compound that has demonstrated significant potential for cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to optimize the synthesis method, develop effective delivery methods, investigate combination therapy, and evaluate the safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- involves the reaction of 2-(dimethylphenylsilyl)ethylthiol with 5-fluorouracil in the presence of a base. The resulting product is then treated with acetic anhydride to yield the final compound. The synthesis method has been optimized to yield high purity and high yield of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro-.
Aplicaciones Científicas De Investigación
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- has been extensively studied for its potential applications in cancer treatment. In vitro studies have shown that 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- can inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. In vivo studies have demonstrated that 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- can significantly reduce tumor growth in mice models.
Propiedades
Número CAS |
103579-36-8 |
|---|---|
Nombre del producto |
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- |
Fórmula molecular |
C17H22FN3O3SSi |
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
N-[2-[2-[dimethyl(phenyl)silyl]ethylsulfanyl]ethyl]-5-fluoro-2,4-dioxopyrimidine-1-carboxamide |
InChI |
InChI=1S/C17H22FN3O3SSi/c1-26(2,13-6-4-3-5-7-13)11-10-25-9-8-19-16(23)21-12-14(18)15(22)20-17(21)24/h3-7,12H,8-11H2,1-2H3,(H,19,23)(H,20,22,24) |
Clave InChI |
AJSCIXMGTRAODP-UHFFFAOYSA-N |
SMILES |
C[Si](C)(CCSCCNC(=O)N1C=C(C(=O)NC1=O)F)C2=CC=CC=C2 |
SMILES canónico |
C[Si](C)(CCSCCNC(=O)N1C=C(C(=O)NC1=O)F)C2=CC=CC=C2 |
Otros números CAS |
103579-42-6 |
Sinónimos |
5-fluoro-3,4-dihydro-2,4-dioxo-N(2,2-(dimethylphenylsilyl)ethylthioethyl)-1(2H)-pyrimidinocarboxamide SDK 12B 5 SDK 12B-5 SDK-12B-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



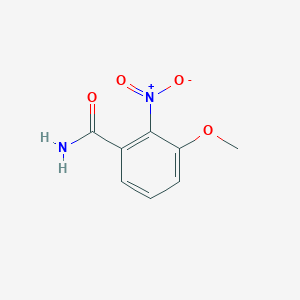
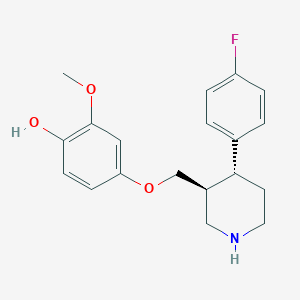
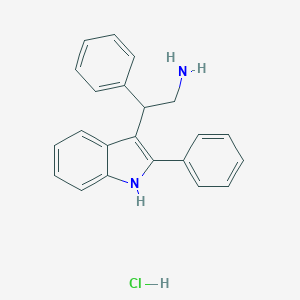
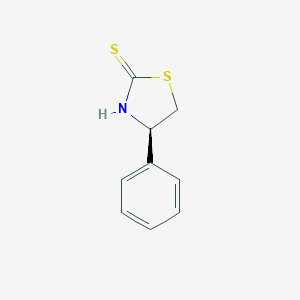
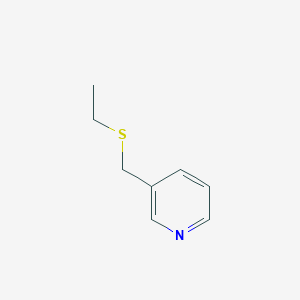
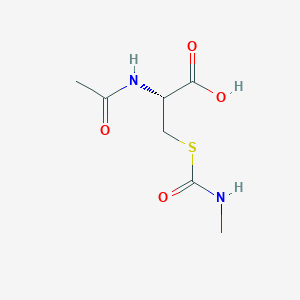
![(E)-3-[5-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-YL]-prop-2-enal](/img/structure/B19175.png)
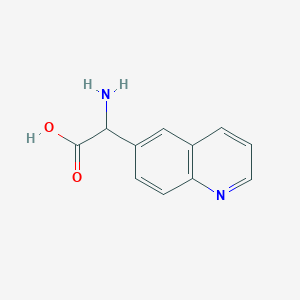
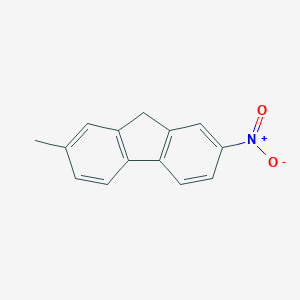
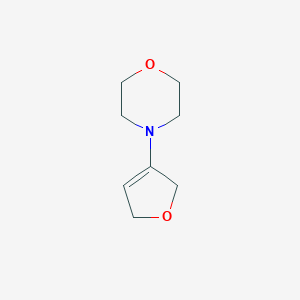
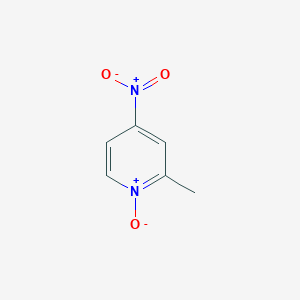
![2-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B19190.png)
